N-Desmethyl Zopiclone-d8 Dihydrochloride
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Overview
Description
N-Desmethyl Zopiclone-d8 Dihydrochloride is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled analog of N-Desmethyl Zopiclone, which is an inactive metabolite of Zopiclone, a sedative-hypnotic drug used to treat insomnia . The compound is often used in pharmacokinetic studies to trace and quantify the behavior of Zopiclone in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Dihydrochloride involves the deuteration of N-Desmethyl Zopiclone. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the N-Desmethyl Zopiclone molecule.
Hydrochloride Formation: Conversion of the deuterated compound into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Zopiclone-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding oxide.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Desmethyl Zopiclone-d8 N-oxide, while reduction could produce a fully reduced analog .
Scientific Research Applications
N-Desmethyl Zopiclone-d8 Dihydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic Studies: To trace and quantify the behavior of Zopiclone in biological systems.
Drug Metabolism: Understanding the metabolic pathways and identifying metabolites.
Neuroscience Research: Studying the effects on GABA receptors and other neurological targets.
Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog, which is also an inactive metabolite of Zopiclone.
Zopiclone: The parent compound, used as a sedative-hypnotic drug.
Eszopiclone: An enantiomer of Zopiclone, used for similar therapeutic purposes.
Uniqueness
N-Desmethyl Zopiclone-d8 Dihydrochloride is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification .
Properties
Molecular Formula |
C16H15ClN6O3 |
---|---|
Molecular Weight |
382.83 g/mol |
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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